Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is an organic compound that features a cycloheptyl group attached to a sulfonyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps. One common approach is the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cycloheptyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
- Cyclopentyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
Uniqueness
Cycloheptyl{[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is unique due to its larger cycloheptyl ring, which may confer different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C19H31NO3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H31NO3S/c1-5-23-18-12-15(4)17(14(2)3)13-19(18)24(21,22)20-16-10-8-6-7-9-11-16/h12-14,16,20H,5-11H2,1-4H3 |
InChI Key |
IUZHGCYFZJETRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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